Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate
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Overview
Description
Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate is an organic compound with the molecular formula C11H9N3O9 It is known for its unique chemical structure, which includes a dinitrophenoxy group attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate typically involves the reaction of 2,4-dinitrophenol with dimethyl malonate in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or ethanol
Catalyst: Potassium carbonate or sodium hydroxide
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate involves its interaction with molecular targets through its reactive functional groups. The dinitrophenoxy group can participate in electron transfer reactions, while the propanedioate moiety can form chelates with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl propargylmalonate
- Dimethyl dipropargylmalonate
- 2,4-Dinitrophenoxy ethanol
Uniqueness
Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate is unique due to its combination of a dinitrophenoxy group and a propanedioate moiety. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds. For example, while Dimethyl propargylmalonate and Dimethyl dipropargylmalonate are primarily used in organic synthesis, this compound’s dinitrophenoxy group offers additional functionality for biochemical applications.
Properties
CAS No. |
188835-54-3 |
---|---|
Molecular Formula |
C11H9N3O9 |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
dimethyl 2-(2,4-dinitrophenoxy)iminopropanedioate |
InChI |
InChI=1S/C11H9N3O9/c1-21-10(15)9(11(16)22-2)12-23-8-4-3-6(13(17)18)5-7(8)14(19)20/h3-5H,1-2H3 |
InChI Key |
BFNIBNVZAUSLAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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